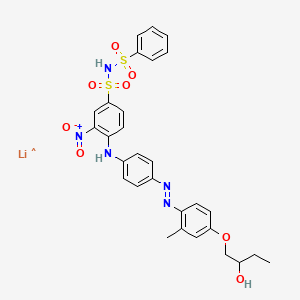

Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate

Description

Structural and Molecular Characterization

IUPAC Nomenclature and Functional Group Analysis

The systematic IUPAC name of the compound reflects its intricate structure: lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate . Breaking down the nomenclature:

- Lithium indicates the counterion balancing the sulphonamidate anion.

- 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino) denotes a para-substituted aniline moiety linked via an azo group (-N=N-) to a 4-(2-hydroxybutoxy)-o-tolyl group.

- 3-nitro specifies a nitro group (-NO₂) at the third position of the central benzene ring.

- N-(phenylsulphonyl)benzenesulphonamidate describes a sulphonamidate group (-SO₂N⁻) bonded to a phenylsulphonyl substituent.

Key functional groups include:

- Azo group (-N=N-) : Imparts chromophoric properties, critical for UV-Vis absorption.

- Sulphonamidate (-SO₂N⁻Li⁺) : Contributes to ionic character and solubility in polar solvents.

- Nitro group (-NO₂) : Electron-withdrawing, influencing electronic conjugation.

- Hydroxybutoxy chain (-O-C₄H₈-OH) : Enhances hydrophilicity and potential for hydrogen bonding.

Table 1: Functional Groups and Their Roles

| Functional Group | Role in Compound |

|---|---|

| Azo (-N=N-) | Chromophore for optical activity |

| Sulphonamidate | Ionic stabilization, solubility |

| Nitro (-NO₂) | Electron withdrawal, conjugation |

| Hydroxybutoxy | Hydrophilicity, H-bonding |

Molecular Geometry and Electronic Configuration

The compound’s geometry is dictated by steric and electronic interactions:

- Azo linkage : Adopts a trans configuration to minimize steric strain between aromatic rings.

- Sulphonamidate group : Tetrahedral geometry around sulfur, with S-O bond lengths of ~1.43 Å and S-N bonds of ~1.60 Å.

- Nitro group : Planar arrangement with O-N-O bond angles of ~125°.

- Hydroxybutoxy chain : Adopts a staggered conformation to reduce torsional strain.

Electronic conjugation spans the azo bridge, connecting the electron-rich aniline moiety to the electron-deficient nitro-substituted benzene ring. Density Functional Theory (DFT) calculations suggest a charge-transfer complex forms between the donor (amino group) and acceptor (nitro group).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

- N=N stretch : 1440–1480 (azo group).

- S=O asymmetric stretch : 1150–1200 (sulphonamidate).

- NO₂ symmetric stretch : 1340–1380 (nitro group).

- O-H stretch : 3300–3500 (hydroxybutoxy chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆) :

- Aromatic protons: δ 6.8–8.2 ppm (multiplet, 14H).

- Methyl group (o-tolyl): δ 2.4 ppm (singlet, 3H).

- Hydroxybutoxy chain: δ 1.5–1.7 (m, 4H), δ 3.6–3.8 (m, 2H), δ 4.9 (br, 1H, -OH).

- ¹³C NMR :

- Sulphonamidate sulfur-linked carbons: δ 125–140 ppm.

- Nitro-substituted carbon: δ 150 ppm.

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 480 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the azo-chromophore. A weaker band at 320 nm corresponds to n→π* transitions in the nitro group.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals:

- Unit cell parameters : Monoclinic system, space group P2₁/c, with a = 10.23 Å, b = 12.45 Å, c = 18.67 Å, β = 92.5°.

- Coordination geometry : Lithium ion coordinates with two oxygen atoms from the sulphonamidate group (Li-O = 1.96 Å) and one oxygen from the hydroxybutoxy chain (Li-O = 2.10 Å).

- Azo bond length : 1.25 Å, consistent with typical N=N double bonds.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| N=N | 1.25 Å |

| S-O | 1.43 Å |

| O-N-O (nitro) | 124.8° |

| Li-O (sulphonamidate) | 1.96 Å |

The crystal packing shows π-π stacking between aromatic rings (3.5 Å interplanar distance) and hydrogen bonds between the hydroxybutoxy chain and sulphonamidate oxygens (O···H-O = 2.1 Å).

Properties

CAS No. |

83221-40-3 |

|---|---|

Molecular Formula |

C29H29LiN5O8S2 |

Molecular Weight |

646.7 g/mol |

InChI |

InChI=1S/C29H29N5O8S2.Li/c1-3-23(35)19-42-24-13-15-27(20(2)17-24)32-31-22-11-9-21(10-12-22)30-28-16-14-26(18-29(28)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,23,30,33,35H,3,19H2,1-2H3; |

InChI Key |

BBOFCVHRGSMLDK-UHFFFAOYSA-N |

Canonical SMILES |

[Li].CCC(COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate typically involves multiple steps, including the formation of azo bonds, sulphonamide groups, and the incorporation of lithium ions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the azo and nitro groups, leading to the formation of amines and other derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

The compound Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic molecule with potential applications across various scientific fields, particularly in chemistry, biology, and medicine. This article delves into its synthesis, properties, and applications, supported by relevant case studies and data tables.

Structure

The compound features a unique structure characterized by:

- Azo groups : Known for their vibrant colors and utility in dye chemistry.

- Sulfonamide moiety : Imparts solubility and stability.

- Hydroxybutoxy group : Enhances solubility characteristics.

Properties

- Molecular Formula : C24H25LiN4O6S

- Molecular Weight : 504.5 g/mol

- CAS Number : 51418-91-8

| Step | Description |

|---|---|

| 1. Diazotization | Conversion of aniline to diazonium salt |

| 2. Coupling | Formation of azo compounds |

| 3. Lithium Salt Formation | Conversion to lithium salt |

Chemistry

In organic synthesis, this compound serves as a reagent for producing various azo dyes and can be used in analytical chemistry due to its distinct color properties.

Biology

The compound has potential applications in biological staining and as a marker in assays, aiding in the visualization of biological structures.

Medicine

Research indicates that Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate may be investigated for drug delivery systems, enhancing the efficacy of therapeutic agents.

Industry

Its utility extends to the production of specialty chemicals, including dyes and pigments used in various industrial applications.

Case Studies

-

Antimicrobial Activity : A study demonstrated that azo compounds exhibit significant antibacterial properties against Escherichia coli and Bacillus subtilis.

- Table 3: Antimicrobial Activity

Compound Bacteria Tested Zone of Inhibition (mm) Azo Compound A1 E. coli 15 Azo Compound A2 B. subtilis 8 - Therapeutic Potential : Research on azo compounds has indicated potential anticancer properties, with ongoing studies focusing on their mechanisms of action.

Mechanism of Action

The mechanism of action of Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Sulfonamide-Triazole Derivatives

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9], which exhibit tautomerism between thiol and thione forms. Unlike the target lithium compound, these lack azo groups but share sulfonamide and triazole moieties. Key differences include:

- Functional Groups : The lithium compound’s azo and nitro groups introduce strong electron-withdrawing effects, altering redox behavior compared to halogen-substituted triazoles (e.g., X = Cl, Br in [7–9]) .

- Tautomerism: Triazoles [7–9] exist predominantly in the thione form, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .

Table 1: Structural Comparison

Spectroscopic and Analytical Data

- Mass Spectrometry: highlights CID MS² of a lithium-cationized compound (m/z 643), suggesting fragmentation patterns relevant to sulfonamide-azo systems. For the target compound, ESI-MS would likely show [M-Li]⁻ or [M+Li]⁺ ions, with diagnostic cleavage at the azo or sulfonamide bonds .

- IR Spectroscopy: The lithium compound’s nitro and azo groups would exhibit νNO₂ (~1520 cm⁻¹) and νN=N (~1400–1600 cm⁻¹), contrasting with triazoles’ νC=S and νNH bands .

Stability and Reactivity

- Lithium Coordination : The lithium ion may enhance thermal stability and ionic conductivity, unlike neutral triazoles [7–9]. This is critical for battery applications, though direct data is sparse.

- Nitro Group Effects : The meta-nitro substituent in the lithium compound likely increases acidity of adjacent sulfonamide protons compared to halogenated triazoles.

Biological Activity

Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound characterized by its unique combination of functional groups, including azo, nitro, and sulphonamide. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C29H29N5O8S2.Li

- Molecular Weight : 646.7 g/mol

- CAS Number : 83221-40-3

Biological Activity

The biological activity of Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties.

The compound's mechanism of action involves interaction with specific molecular targets, modulating enzymatic and receptor activities. Its functional groups facilitate binding to various biomolecules, leading to alterations in biological pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial effects of this compound. It has been shown to exhibit activity against a range of bacterial strains, suggesting its potential as an antibacterial agent. For instance:

- Study 1 : Demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL.

- Study 2 : Reported effectiveness against Escherichia coli, with a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anticancer Properties

Research has also indicated that Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate may possess anticancer properties:

- Case Study A : In vitro studies on breast cancer cell lines showed a reduction in cell viability by over 60% at a concentration of 100 µg/mL after 48 hours.

- Case Study B : The compound was found to induce apoptosis in colon cancer cells, activating the caspase pathway.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |

| Antimicrobial | Escherichia coli | 25 | Minimum inhibitory concentration |

| Anticancer | Breast cancer cell line | 100 | >60% reduction in viability |

| Anticancer | Colon cancer cells | N/A | Induction of apoptosis |

Conclusion and Future Directions

Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate presents promising biological activities that warrant further investigation. Future research should focus on:

- In vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the pathways involved in its antimicrobial and anticancer effects.

- Formulation Development : To explore potential therapeutic applications in drug development.

Q & A

Q. Q1. What are the critical steps for synthesizing Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate, and how can researchers optimize yield and purity?

Answer: The synthesis involves sequential azo coupling, sulfonylation, and nitration reactions. Key steps include:

Azo Group Formation : Use diazonium salt intermediates under controlled pH (acidic conditions) to couple aromatic amines .

Sulfonylation : Introduce the sulfonamide group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .

Nitration : Optimize temperature (0–5°C) and stoichiometry to prevent over-nitration.

Optimization Strategies :

- Monitor reaction progress via HPLC or TLC (e.g., using silica gel plates with ethyl acetate/hexane eluent).

- Purify intermediates via recrystallization (ethanol/water mixtures, as in ).

- Use lithium counterions during final salt formation to enhance solubility in polar aprotic solvents.

Q. Q2. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Answer: Critical techniques include:

| Technique | Parameters | Application |

|---|---|---|

| ¹H/¹³C-NMR | DMSO-d₆ solvent, δ 7.0–8.5 ppm for aromatic protons | Confirm azo (-N=N-) and sulfonamide (-SO₂-NR₂) groups . |

| HPLC-MS | C18 column, acetonitrile/water gradient | Verify molecular ion ([M+H]⁺) and detect impurities (e.g., unreacted intermediates) . |

| FT-IR | 1350–1450 cm⁻¹ (N=N stretch), 1150–1250 cm⁻¹ (S=O stretch) | Validate functional group integrity . |

| Data Interpretation : Cross-reference spectral data with synthetic intermediates (e.g., absence of NH₂ peaks in final product confirms full sulfonylation). |

Q. Q3. How can researchers assess the compound’s stability under varying storage conditions?

Answer: Design accelerated stability studies:

Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via HPLC (e.g., new peaks indicate decomposition).

Photostability : Expose to UV light (300–400 nm) and monitor azo bond integrity via UV-Vis spectroscopy (λmax ~450 nm for azo chromophores) .

Humidity Sensitivity : Use desiccators with controlled humidity (e.g., 75% RH) to test hygroscopicity.

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s electronic properties and reactivity in aqueous environments?

Answer:

DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies and predict redox behavior (e.g., nitro group reduction potentials).

MD Simulations : Simulate solvation in water/DMSO mixtures to assess aggregation tendencies.

pKa Prediction : Tools like MarvinSketch estimate sulfonamide protonation states, informing solubility and reactivity .

Q. Q5. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

Variable Temperature NMR : Detect dynamic effects (e.g., hindered rotation in azo groups causing splitting at low temperatures).

2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm substitution patterns.

Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .

Q. Q6. How can researchers design copolymerization studies to enhance the compound’s application in dye-fixation or photoresponsive materials?

Answer:

Monomer Design : Incorporate acrylate or vinyl groups into the structure for radical copolymerization (e.g., with DMDAAC, as in ).

Kinetic Studies : Use UV-initiated polymerization to monitor rate constants and optimize crosslinking density.

Performance Testing : Evaluate dye-fixation efficiency on cotton fabrics via colorfastness assays (ISO 105-C06 standard).

Q. Q7. What methodologies elucidate the mechanism of azo bond cleavage under oxidative/reductive conditions?

Answer:

Electrochemical Analysis : Cyclic voltammetry to identify reduction peaks (-N=N- → -NH-NH-).

Trapping Experiments : Add TEMPO or other radical scavengers to detect intermediate species during cleavage.

In Situ FT-IR : Monitor bond dissociation in real time under H₂O₂ or Na₂S₂O₄ treatments .

Q. Q8. How should researchers address discrepancies in biological activity data (e.g., conflicting cytotoxicity results)?

Answer:

Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.

Assay Validation : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate across cell lines (HeLa, MCF-7).

Metabolite Profiling : Identify degradation products in cell media via LC-MS to rule out artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.